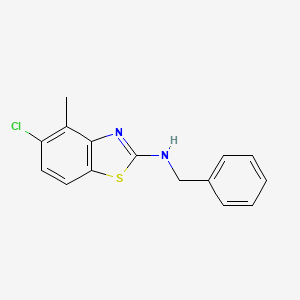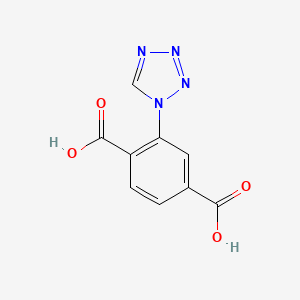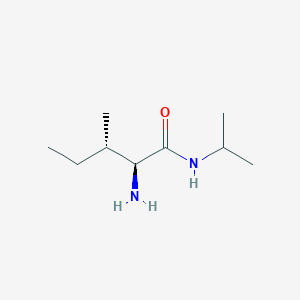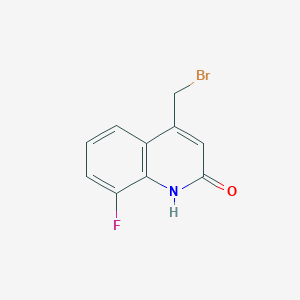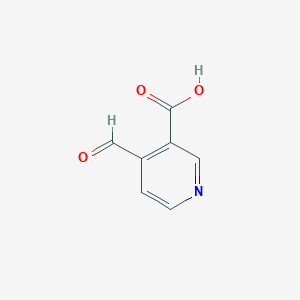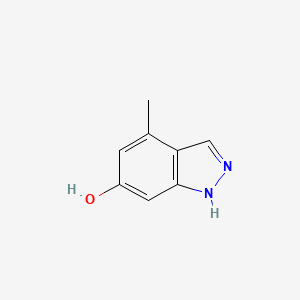
4-Methyl-1H-indazol-6-ol
Descripción general
Descripción
4-Methyl-1H-indazol-6-ol is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular formula of 4-Methyl-1H-indazol-6-ol is C8H8N2O . The InChI code is 1S/C8H8N2O/c1-5-2-6(11)3-8-7(5)4-9-10-8/h2-4,11H,1H3,(H,9,10) .Chemical Reactions Analysis
Indazole-containing compounds have been synthesized using various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
The physical form of 4-Methyl-1H-indazol-6-ol is a pale-yellow to yellow-brown solid . The storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación
Anticancer Potential
Indazole derivatives, including those structurally related to 4-Methyl-1H-indazol-6-ol, have been explored for their anticancer properties. A study by Molinari et al. (2015) on 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids demonstrated significant antiproliferative activity against cancer cell lines, suggesting the potential of these molecules as anticancer agents (Molinari et al., 2015). Similarly, the research on NKP-1339 derivatives, a class of ruthenium(III) coordination compounds, showed promising results in preclinical studies for cancer therapy, indicating the relevance of structural modification on indazoles for enhancing anticancer activity (Kuhn et al., 2015).
Antimicrobial Evaluation
Indazole derivatives have also been assessed for their antimicrobial efficacy. Gopalakrishnan et al. (2009) synthesized new 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols and evaluated their in vitro antimicrobial activity, revealing that the nature of substituents significantly influences the antimicrobial activity of these compounds (Gopalakrishnan et al., 2009).
Corrosion Inhibition
Beyond their biomedical applications, indazole derivatives, such as those related to 4-Methyl-1H-indazol-6-ol, have been investigated for their role in corrosion inhibition. A study by Ansari Abdeslam et al. (2015) evaluated the inhibitory effectiveness of menthone derivatives on mild steel corrosion in acidic solutions, highlighting the potential of these compounds in industrial applications as eco-friendly corrosion inhibitors (Ansari Abdeslam et al., 2015).
Material Science and Surface Analysis
Indazole derivatives have applications in material science, particularly in the study of molecular structures and surface morphology. For example, Dikmen (2017) conducted a detailed analysis of 4-Methyl-1H-Indazole-5-Boronic acid, focusing on its crystal structure, vibrational spectra, and theoretical simulations, which could provide valuable insights into the design and optimization of materials with specific properties (Dikmen, 2017).
Safety And Hazards
Direcciones Futuras
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Therefore, the medicinal properties of indazole, including 4-Methyl-1H-indazol-6-ol, need to be explored further for the treatment of various pathological conditions .
Propiedades
IUPAC Name |
4-methyl-1H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6(11)3-8-7(5)4-9-10-8/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFKGNIMXRPRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646479 | |
| Record name | 4-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indazol-6-ol | |
CAS RN |
885521-33-5 | |
| Record name | 4-Methyl-1H-indazol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



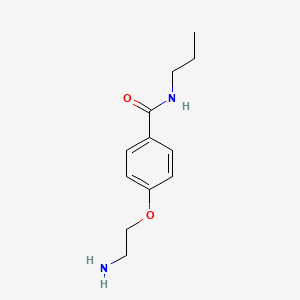
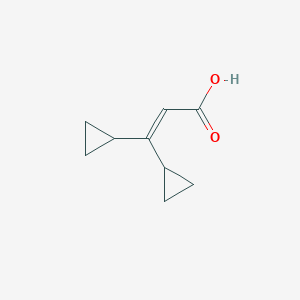
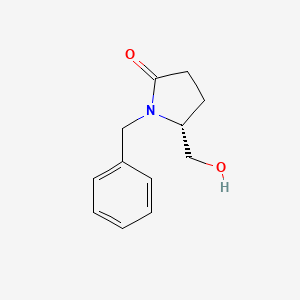
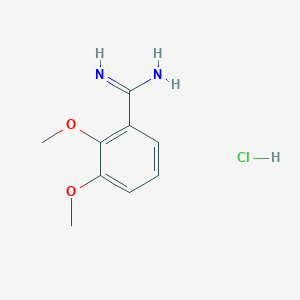
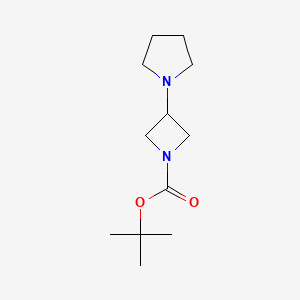
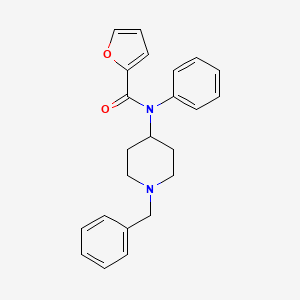
![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)
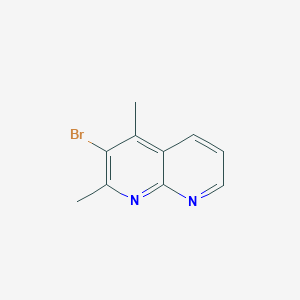
![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)
